molecular formula C28H37NO4S B8662678 2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one CAS No. 197915-50-7

2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one

Cat. No. B8662678
M. Wt: 483.7 g/mol
InChI Key: ZUBPKHVCBGWWGO-UHFFFAOYSA-N
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Patent
US06046355

Procedure details

A solution of {4-[2-(4-hydroxy-2-isopropyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-ethyl]-phenyl}-carbamic acid 1,1-dimethylethyl ester (0.26 g, 0.69 mmol; prepared in Example QQQQQ) in CH2Cl2 was cooled to 5° C. and treated with a steady stream of gaseous HCI for 5 minutes. The solution was concentrated, and the residue was triturated with ether. The crude material was dissolved in DMF (5 mL) and treated with 1.0 g (7.0 mmol) of K2CO3 and 0.25 g (0.69 mmol) of toluene-4-thiosulfonic acid S-(2-tert-butyl-4-hydroxymethyl-5-methyl-phenyl) ester (prepared in Example FFF). The reaction mixture was stirred overnight at room temperature. Water (30 mL) and EtOAc (50 mL) were added; the mixture was cooled in an ice bath and acidified to pH 5.5 with AcOH. The organic layer was separated, washed with brine, dried (MgSO4), and concentrated. The product was chromatographed on silica gel, eluting with CHCl3 :MeOH (90:10) to give the title compound, m.p. 139-141° C. 1H NMR (DMSO-d6) δ 0.88 (m, 6 H), 1.42 (s, 9 H), 1.87 (m, 5 H), 2.14 (m, 1 H), 2.40 (m, partially obscured by DMSO, 2 H), 2.66 (d of ABXq, 1 H), 2.88 (d, of ABXq, 1 H), 4.30 (s, 2 H), 4.90 (br s, 1 H), 6.43 (d, 2 H), 6.64 (s, 1 H), 6.77 (d, 2 H), 7.20 (s, 1 H).
Name
{4-[2-(4-hydroxy-2-isopropyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-ethyl]-phenyl}-carbamic acid 1,1-dimethylethyl ester
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][C:16]2([CH:24]([CH3:26])[CH3:25])[CH2:21][C:20]([OH:22])=[CH:19][C:18](=[O:23])[O:17]2)=[CH:10][CH:9]=1)(C)C.C([O-])([O-])=O.[K+].[K+].[C:34]([C:38]1[CH:43]=[C:42]([CH2:44][OH:45])[C:41]([CH3:46])=[CH:40][C:39]=1[S:47]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:37])([CH3:36])[CH3:35].O>C(Cl)Cl.CC(O)=O.CCOC(C)=O>[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][C:16]2([CH:24]([CH3:25])[CH3:26])[O:17][C:18](=[O:23])[C:19]([S:47][C:39]3[CH:40]=[C:41]([CH3:46])[C:42]([CH2:44][OH:45])=[CH:43][C:38]=3[C:34]([CH3:37])([CH3:36])[CH3:35])=[C:20]([OH:22])[CH2:21]2)=[CH:12][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
{4-[2-(4-hydroxy-2-isopropyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-ethyl]-phenyl}-carbamic acid 1,1-dimethylethyl ester
Quantity
0.26 g
Type
reactant
Smiles
CC(C)(C)OC(NC1=CC=C(C=C1)CCC1(OC(C=C(C1)O)=O)C(C)C)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)CO)C)SS(=O)(=O)C1=CC=C(C=C1)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was cooled to 5° C.
ADDITION
Type
ADDITION
Details
treated with a steady stream of gaseous HCI for 5 minutes
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in DMF (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with CHCl3 :MeOH (90:10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCC1(CC(=C(C(O1)=O)SC1=C(C=C(C(=C1)C)CO)C(C)(C)C)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.